FW1256
Overview
Description
FW1256 is a phenyl analogue and a slow-releasing hydrogen sulfide donor. It inhibits NF-κB activity and induces cell apoptosis.
Preparation Methods
FW1256 is synthesized through a series of chemical reactions involving phenyl analogues. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced in high purity (≥95.0%) and is available in various quantities for research purposes .
Chemical Reactions Analysis
FW1256 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific details are not widely available.
Substitution: this compound can participate in substitution reactions, particularly involving its phenyl analogue structure.
Common reagents and conditions used in these reactions include hydrogen sulfide donors, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
FW1256 has a wide range of scientific research applications, including:
Chemistry: Used as a slow-releasing hydrogen sulfide donor in various chemical reactions.
Biology: Studied for its anti-inflammatory effects and ability to induce cell apoptosis.
Medicine: Potential applications in cancer and cardiovascular disease treatment due to its ability to inhibit NF-κB activity.
Industry: Utilized in the development of new therapeutic agents and research tools .
Mechanism of Action
FW1256 exerts its effects by inhibiting NF-κB activity and inducing cell apoptosis. The compound decreases NF-κB activation by reducing cytosolic phospho-IκBα levels and nuclear p65 levels in LPS-stimulated RAW264.7 macrophages. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE2 .
Comparison with Similar Compounds
FW1256 is unique due to its slow-releasing hydrogen sulfide properties and potent anti-inflammatory effects. Similar compounds include:
This compound stands out due to its ability to provide sustained hydrogen sulfide release, making it a valuable tool for studying the biological effects of exogenous hydrogen sulfide and its potential therapeutic applications .
Properties
IUPAC Name |
2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzoxazaphosphole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10NOPS/c16-15(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)14-15/h1-9H,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFLRXAQPCLTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P2(=S)NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NOPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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